1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
Description
1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by its purine-2,6-dione core with specific substitutions at positions 7 and 6. The 1,3-dimethyl groups are common in xanthine derivatives (e.g., theophylline), while the 8-(3-methylbenzyl)sulfanyl and 7-(2-methyl-2-propenyl) substituents distinguish it from classical analogs. These modifications likely influence its physicochemical properties, such as lipophilicity and metabolic stability, and may target receptors or enzymes associated with inflammation, neurological disorders, or metabolic regulation, as seen in structurally related compounds .
Properties
Molecular Formula |
C19H22N4O2S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C19H22N4O2S/c1-12(2)10-23-15-16(21(4)19(25)22(5)17(15)24)20-18(23)26-11-14-8-6-7-13(3)9-14/h6-9H,1,10-11H2,2-5H3 |
InChI Key |
PENHFUCOMFFTKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Core Purine-2,6-Dione Formation
The purine-2,6-dione core is synthesized from 6-aminouracil through sequential alkylation and cyclization.
Step 1: N1-Alkylation of 6-Aminouracil
6-Aminouracil is treated with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) under reflux to silylate hydroxyl groups, facilitating alkylation. Subsequent reaction with methyl iodide in the presence of triethylamine (TEA) at 70–120°C yields 1,3-dimethyl-6-aminouracil .
Reaction Conditions :
-
Solvent: HMDS (neat)
-
Temperature: 110°C (reflux)
-
Time: 5–6 hours
-
Yield: 75–80%
Step 2: Cyclization to Purine-2,6-Dione
The intermediate undergoes cyclization with trimethyl orthoacetate (TOA) under microwave irradiation (250 W, 200°C, 2 minutes) to form the purine-2,6-dione core.
Key Observations :
Introduction of the 8-Sulfanyl Group
The sulfanyl group at position 8 is introduced via nucleophilic substitution.
Step 3: Thiolation with 3-Methylbenzyl Mercaptan
1,3-Dimethylpurine-2,6-dione is treated with 3-methylbenzyl mercaptan in aqueous NaOH (1% w/v) and ethanol at ambient temperature for 12 hours.
Reaction Profile :
-
Solvent: Ethanol/water (1:1)
-
Base: NaOH (1% w/v)
-
Temperature: 25°C
-
Yield: 70–75%
Mechanistic Insight :
The thiolate anion attacks the electrophilic C8 position, displacing a leaving group (e.g., chloride or hydroxyl).
Allylation at Position 7
The 2-methyl-2-propenyl group is introduced via alkylation.
Step 4: Alkylation with 2-Methyl-2-Propenyl Bromide
The intermediate 8-sulfanylpurine-2,6-dione reacts with 2-methyl-2-propenyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base at 60°C for 6 hours.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 82 |
| Base | K₂CO₃ | 82 |
| Temperature (°C) | 60 | 82 |
| Alternative Solvent | DMSO | 68 |
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature Control
-
Cyclization at 200°C (microwave) prevents decomposition observed in thermal methods.
-
Allylation at 60°C balances reaction rate and selectivity.
Mechanistic Insights
Cyclization Pathway
Microwave-assisted cyclization proceeds via aza-Michael addition , where the enaminonitrile intermediate reacts with TOA to form the imidazole ring, followed by tautomerization to the purine core.
Sulfanylation Mechanism
The reaction involves SNAr (nucleophilic aromatic substitution) at C8, facilitated by electron-withdrawing carbonyl groups at C2 and C6.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The methyl and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural features suggest it could interact with biological targets involved in cellular signaling pathways.
Case Study: Cancer Treatment
Research has indicated that compounds similar to this purine derivative can inhibit specific kinases involved in cancer progression. For instance, studies focusing on the inhibition of the IKAROS protein have shown promising results in targeting non-small cell lung cancer and other malignancies . The modulation of IKZF2 protein levels through such compounds may offer new avenues for cancer therapy.
Biochemical Research
The compound's ability to act as a sulfhydryl donor suggests potential applications in redox biology. This property can be critical in studying oxidative stress and cellular signaling mechanisms.
Case Study: Redox Biology
Research utilizing similar purine derivatives has demonstrated their role in modulating oxidative stress responses in cells. Such studies highlight the importance of these compounds in understanding cellular defense mechanisms against oxidative damage .
Agricultural Chemistry
There is emerging interest in the application of purine derivatives as plant growth regulators or biostimulants. Their ability to influence metabolic pathways could enhance crop yield and resilience.
Case Study: Plant Growth Regulation
Experimental studies have shown that certain purine derivatives can stimulate root growth and improve nutrient uptake in various plant species. This application could be particularly beneficial in sustainable agriculture practices .
Data Tables
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are summarized below:
Substituent Analysis at Position 8
The 8-(3-methylbenzyl)sulfanyl group differentiates it from other purine-2,6-diones:
- 8-(Isopentylsulfanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (): Uses a non-aromatic isopentylsulfanyl group, likely increasing hydrophobicity versus the target’s 3-methylbenzylsulfanyl.
- 8-(2-Chlorobenzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (): A chloro-substituted benzylsulfanyl group may enhance electronic effects but introduce steric hindrance.
Key Insight : Sulfanyl groups at position 8 improve binding interactions in enzyme inhibition (e.g., DPP-4 inhibitors like linagliptin ), while aromatic substituents (e.g., 3-methylbenzyl) balance lipophilicity and target affinity.
Substituent Analysis at Position 7
The 7-(2-methyl-2-propenyl) group contrasts with other alkyl/aryl substituents:
- 7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione (): An ethyl group simplifies the structure, while a sulfonyl group increases polarity.
- 7-(3-Chlorobenzyl)-8-[(4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (): Bulky halogenated benzyl groups may enhance receptor selectivity but reduce metabolic stability.
Q & A
Q. Table 1. Biological Activity of Structural Analogs
| Substituent at Position 8 | Activity (IC₅₀, μM) | Target Pathway | Reference |
|---|---|---|---|
| 3-Methylbenzylsulfanyl | 12.4 ± 1.2 | MAPK/ERK | |
| Benzothiazol-2-ylsulfanyl | 8.9 ± 0.8 | PI3K/AKT | |
| Pentylsulfanyl | >50 | Non-specific |
What advanced computational methods are employed to predict the compound’s interaction with nucleotide-binding enzymes?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., kinases, polymerases). Key interactions include hydrogen bonding with purine N7 and hydrophobic contacts with the 3-methylbenzyl group .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of enzyme-ligand complexes over 100 ns trajectories .
- Free Energy Calculations : MM/PBSA quantifies binding affinities, identifying critical residues (e.g., Lys72 in PKA) .
How do structural modifications at the 7- and 8-positions influence the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- 7-Position : Allyl groups enhance membrane permeability (logP = 2.8) but reduce metabolic stability (CYP3A4 oxidation) .
- 8-Position : Sulfanyl substituents with aromatic moieties (e.g., 3-methylbenzyl) improve target selectivity but increase plasma protein binding (>90%) .
Experimental Validation : - Permeability Assays : Caco-2 monolayers (Papp > 1 × 10⁻⁶ cm/s indicate oral bioavailability) .
- Microsomal Stability : Liver microsomes (rat/human) quantify half-life (t₁/₂ > 30 min preferred) .
What mechanistic insights explain the compound’s prophylactic antiarrhythmic activity in preclinical models?
Advanced Research Focus
The compound modulates cardiac ion channels:
- hERG Inhibition : Patch-clamp assays show IC₅₀ = 5.3 μM, suggesting potassium channel blockade .
- Calcium Handling : Confocal imaging in cardiomyocytes reveals reduced Ca²⁺ spark frequency (↓30%) via SERCA2a regulation .
Contradictions : Some studies report QT prolongation at high doses, necessitating dose-response studies .
How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
